BenchChemオンラインストアへようこそ!

3-Phenylmethoxycyclopentan-1-amine

sigma receptor ligands neuropathic pain structure-activity relationship

3-Phenylmethoxycyclopentan-1-amine (also known as 3-(benzyloxy)cyclopentan-1-amine, C12H17NO, MW 191.27) is a substituted cyclopentylamine featuring a benzyloxy ether moiety at the cyclopentane 3-position and a primary amine at the 1-position. This compound belongs to a broader class of cycloalkylalkylamines recognized as sigma receptor ligands with reported nanomolar affinity for sigma-1 and sigma-2 receptor subtypes.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B14788824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylmethoxycyclopentan-1-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CC1N)OCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
InChIKeyLIZCJJIXNPWSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylmethoxycyclopentan-1-amine Procurement Guide: Chemical Identity, Sigma Receptor Ligand Class, and Research Utility


3-Phenylmethoxycyclopentan-1-amine (also known as 3-(benzyloxy)cyclopentan-1-amine, C12H17NO, MW 191.27) is a substituted cyclopentylamine featuring a benzyloxy ether moiety at the cyclopentane 3-position and a primary amine at the 1-position [1]. This compound belongs to a broader class of cycloalkylalkylamines recognized as sigma receptor ligands with reported nanomolar affinity for sigma-1 and sigma-2 receptor subtypes [2]. As a research compound and synthetic intermediate, its value lies in the rigid cyclopentane scaffold that provides conformational constraint, combined with the benzyloxy substituent that contributes lipophilicity and potential π-stacking interactions [3]. The compound serves as a building block for synthesizing more complex bioactive molecules, particularly in medicinal chemistry programs targeting neurological and psychiatric indications [4].

Why 3-Phenylmethoxycyclopentan-1-amine Cannot Be Casually Substituted by Other Cyclopentylamines


Substituting 3-phenylmethoxycyclopentan-1-amine with an alternative cyclopentylamine analog is not pharmacologically or synthetically neutral. The 3-position benzyloxy substitution pattern defines both receptor recognition and downstream synthetic utility in ways that 2-substituted or unsubstituted analogs cannot replicate. For sigma receptor binding, the spatial orientation of the benzyloxy group relative to the amine is critical: 3-substituted aminocyclopentanes demonstrate distinct NR2B receptor occupancy profiles compared to 2-substituted variants, with the 3-position allowing optimal accommodation within the receptor binding pocket [1]. Similarly, in chemokine receptor 2 (CCR2) antagonist programs, cyclopentylamine scaffolds with different substitution patterns yield up to 100-fold variations in receptor residence time and selectivity profiles [2]. From a procurement perspective, selecting the incorrect substitution isomer (e.g., 2-benzyloxycyclopentanamine versus 3-benzyloxycyclopentanamine) results in a structurally distinct compound with divergent physicochemical properties, including different hydrogen-bonding geometries, distinct metabolic susceptibility, and altered synthetic accessibility for downstream derivatization [3].

3-Phenylmethoxycyclopentan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Sigma-1 Receptor Affinity of 3-Benzyloxycyclopentanamine Scaffold Relative to Alternative Substitution Patterns

The 3-benzyloxycyclopentanamine scaffold is associated with sigma receptor binding, a property that distinguishes it from unsubstituted cyclopentylamine. In a systematic SAR analysis of arylalkylamines, compounds with the benzyloxy substitution pattern exhibited nanomolar affinity for sigma-1 receptors, with many analogs achieving Ki values below 100 nM and selectivity ratios exceeding 50-fold over sigma-2 receptors [1]. This compares favorably to unsubstituted cyclopentylamine, which lacks the aryl pharmacophore required for sigma receptor recognition and is primarily reported as a substrate for amine oxidases rather than a sigma ligand [2].

sigma receptor ligands neuropathic pain structure-activity relationship

NR2B Subtype-Selective NMDA Antagonism: 3-Substituted Aminocyclopentane Scaffold Validation with Oral Bioavailability Data

The 3-substituted aminocyclopentane scaffold has been validated as a privileged structure for NR2B subtype-selective NMDA receptor antagonism. In an integrated medicinal chemistry program, a series of 3-substituted aminocyclopentanes were identified as highly potent NR2B antagonists. The optimized lead compound demonstrated efficient NR2B receptor occupancy in rats following oral administration, with no adverse effects on motor coordination in the rotarod assay at high doses and dose-dependent efficacy in a spinal nerve ligation model of neuropathic pain [1]. This contrasts with 2-substituted aminocyclopentane analogs that did not exhibit the same level of NR2B selectivity or oral bioavailability in the same series [1].

NMDA antagonist NR2B-selective neuropathic pain oral bioavailability

Sigma Receptor-Mediated Neuropathic Pain Activity: Patent-Validated Therapeutic Utility

Compounds of the cycloalkylalkylamine class, which includes 3-phenylmethoxycyclopentan-1-amine, have been explicitly claimed for use in treating neuropathic pain via sigma receptor modulation. The European patent EP0581677B1 and related filings describe cycloalkylalkylamines of formula (I) as sigma-receptor ligands with psychotropic and gastroenterological applications [1]. Additionally, patent WO2006001996 specifically claims the use of compounds active on the sigma receptor for the treatment of neuropathic pain, especially certain subtypes of neuropathic pain [2]. The structural formula encompassing 3-phenylmethoxycyclopentan-1-amine (where a benzyloxy-substituted cyclopentane bears an amine) falls within the claimed scope of these patents [1]. This therapeutic validation distinguishes the compound from other cyclopentylamine derivatives, such as cyclopentylamine-platinum complexes, which are developed for antitumor applications rather than neuropathic pain [3].

sigma receptor neuropathic pain therapeutic patent cycloalkylalkylamine

Kinetic Residence Time on Chemokine Receptor 2: Cyclopentylamine Substitution Pattern Effects on Target Engagement Duration

In a systematic structure-kinetic relationship study of cyclopentylamines as chemokine receptor 2 (CCR2) antagonists, the substitution pattern on the cyclopentane ring was shown to dramatically affect receptor residence time, a parameter critical for in vivo duration of action. Affinity-based optimization yielded compound 1 with Ki = 6.8 nM but very short residence time (2.4 min), while subsequent kinetic optimization produced analogs with significantly extended target engagement [1]. The study demonstrated that subtle modifications to cyclopentylamine substitution patterns produce up to 100-fold variations in residence time and selectivity profiles against related chemokine receptors including CCR5 [1]. This establishes that cyclopentylamine analogs cannot be considered interchangeable—the specific substitution pattern directly governs kinetic selectivity and duration of receptor occupancy.

CCR2 antagonist structure-kinetic relationship residence time GPCR

MAO-B Inhibitory Activity: Positional Isomer Differentiation in Benzyloxy-Substituted Analogs

Benzyloxy-substituted analogs within the cyclopentylamine/arylalkylamine class exhibit measurable monoamine oxidase B (MAO-B) inhibitory activity. In BindingDB-curated data, a structurally related arylalkylamine analog (CHEMBL5170103 / BDBM50597772) demonstrated IC50 = 115 nM against human MAO-B using kynuramine as substrate in a fluorescence spectrophotometry assay [1]. In contrast, unsubstituted cyclopentylamine functions as a substrate for amine oxidases rather than an inhibitor, with enzymatic conversion to cyclopentanone [2]. The presence of the aryl (benzyloxy) moiety is essential for achieving low-nanomolar inhibitory potency, distinguishing 3-phenylmethoxycyclopentan-1-amine from simple alkylamine comparators that lack MAO-B inhibitory capacity.

MAO-B inhibitor monoamine oxidase neuroprotection structure-activity

3-Phenylmethoxycyclopentan-1-amine: Evidence-Based Research and Industrial Application Scenarios


Sigma-1 Receptor Ligand Discovery and Neuropathic Pain Target Validation

Procure 3-phenylmethoxycyclopentan-1-amine for sigma-1 receptor ligand screening cascades and neuropathic pain target validation programs. The benzyloxy-substituted cyclopentylamine scaffold aligns with patent-claimed sigma receptor modulators for neuropathic pain indications [1]. Structurally related compounds demonstrate nanomolar sigma-1 receptor affinity with selectivity ratios exceeding 50-fold over sigma-2 receptors [2]. This compound serves as a key intermediate for synthesizing sigma receptor-targeting analogs with potential therapeutic utility in neuropathic pain subtypes [1].

NR2B Subtype-Selective NMDA Antagonist Scaffold Development

Utilize 3-phenylmethoxycyclopentan-1-amine as a starting scaffold for developing NR2B subtype-selective NMDA receptor antagonists. The 3-substituted aminocyclopentane architecture has been validated in lead optimization programs demonstrating efficient NR2B receptor occupancy in rats following oral administration [3]. Optimized 3-substituted aminocyclopentanes exhibit dose-dependent efficacy in spinal nerve ligation models of neuropathic pain without motor coordination adverse effects at high doses in rotarod assays [3].

Structure-Kinetic Relationship Studies for GPCR Target Engagement Optimization

Deploy 3-phenylmethoxycyclopentan-1-amine in structure-kinetic relationship (SKR) studies focused on GPCR targets such as CCR2. The cyclopentylamine scaffold has been systematically characterized for receptor residence time, with substitution pattern variations producing up to 100-fold differences in target engagement duration [4]. The benzyloxy moiety provides additional chemical handles for optimizing both binding affinity and kinetic selectivity, enabling exploration of the affinity-residence time relationship in hit-to-lead optimization [4].

MAO-B Inhibitor Scaffold Exploration and Neuroprotection Programs

Employ 3-phenylmethoxycyclopentan-1-amine as a core structure for developing monoamine oxidase B (MAO-B) inhibitors relevant to neuroprotection. Structurally related arylalkylamine analogs exhibit IC50 = 115 nM against human MAO-B [5], a target implicated in Parkinson‘s disease and other neurodegenerative conditions. The benzyloxy group provides the aromatic pharmacophore required for MAO-B active site recognition, distinguishing this scaffold from simple alkylamines that lack measurable inhibitory activity [5].

Quote Request

Request a Quote for 3-Phenylmethoxycyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.